![molecular formula C14H10ClNO2 B11477674 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11477674.png)
3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of chlorine and methyl groups in its structure may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoyl chloride with 2-aminophenol to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) to yield the desired oxazepine . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Ring-Opening Reactions: The oxazepine ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazepines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development. Researchers explore its interactions with biological targets to understand its mechanism of action and optimize its efficacy.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound without the chlorine and methyl groups.
8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but without the chlorine atom.
3-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but without the methyl group.
Uniqueness
3-chloro-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H10ClNO2 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
9-chloro-3-methyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H10ClNO2/c1-8-2-5-12-11(6-8)16-14(17)10-4-3-9(15)7-13(10)18-12/h2-7H,1H3,(H,16,17) |
InChI Key |
SZELMRMBQRLOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC(=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


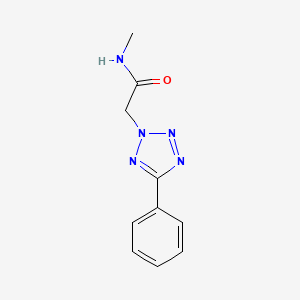
![methyl [7-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11477594.png)
![4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11477603.png)
![methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate](/img/structure/B11477614.png)
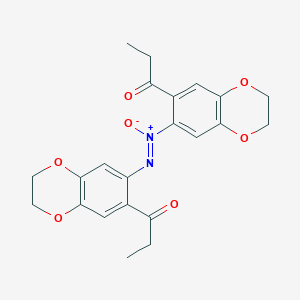
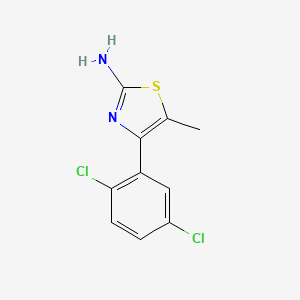
![2-{[2-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine](/img/structure/B11477644.png)
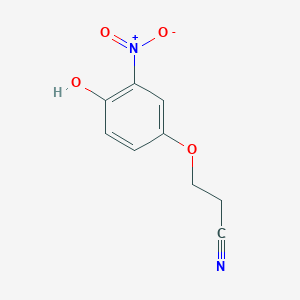
![4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11477665.png)
![2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine](/img/structure/B11477666.png)
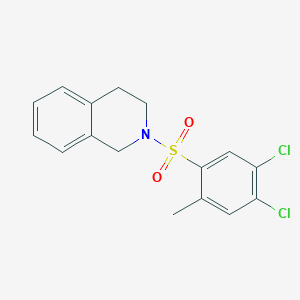
![Propanedinitrile, 2-[5-amino-4-cyano-2-ethoxy-2-methyl-3(2H)-furanyliden]-](/img/structure/B11477678.png)
![Methyl 9-(1,3-benzodioxol-5-yl)-12-(4-hydroxyphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11477685.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11477693.png)
